molecular formula C28H20O4 B121109 Benzilide CAS No. 467-32-3

Benzilide

Cat. No.: B121109
CAS No.: 467-32-3
M. Wt: 420.5 g/mol
InChI Key: PNHGDMUCPUQOLI-UHFFFAOYSA-N
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Description

Benzilide, also known as 3,3,6,6-tetraphenyl-1,4-dioxane-2,5-dione, is an organic compound with the molecular formula C28H20O4. It is a white to off-white crystalline solid that is slightly soluble in organic solvents such as chloroform and ethyl acetate. This compound is commonly used as an intermediate in organic synthesis and has applications in the preparation of various organic compounds, including fluorescent dyes and benzopyrazole derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzilide is typically synthesized through the condensation reaction between benzoin and benzil. The reaction involves heating benzoin and benzil in the presence of a suitable catalyst, such as p-toluenesulfonic acid, in an organic solvent like toluene. The reaction mixture is refluxed for several hours, and the resulting product is purified by recrystallization from ethanol .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The reactants are continuously fed into the reactor, and the product is continuously removed, which helps in maintaining a steady state and improving the overall efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Benzilide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Benzilide has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, such as fluorescent dyes and benzopyrazole derivatives.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a model compound for investigating reaction mechanisms.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and as a catalyst in organic synthesis reactions.

Mechanism of Action

The mechanism of action of benzilide involves its ability to undergo various chemical transformations, which makes it a versatile intermediate in organic synthesis. The molecular targets and pathways involved in its reactions depend on the specific type of reaction being carried out. For example, in oxidation reactions, this compound is converted to benzilic acid through the formation of an intermediate benzilic acid ester, which is then hydrolyzed to yield the final product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique due to its ability to undergo a wide range of chemical reactions, making it a valuable intermediate in organic synthesis. Its structural features, such as the presence of multiple phenyl groups and a dioxane ring, contribute to its reactivity and versatility in various chemical transformations .

Properties

IUPAC Name

3,3,6,6-tetraphenyl-1,4-dioxane-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H20O4/c29-25-27(21-13-5-1-6-14-21,22-15-7-2-8-16-22)31-26(30)28(32-25,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNHGDMUCPUQOLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2(C(=O)OC(C(=O)O2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30323118
Record name NSC677243
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30323118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

467-32-3
Record name 3,3,6,6-Tetraphenyl-1,4-dioxane-2,5-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=467-32-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzilide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403081
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC677243
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30323118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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